2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazo[1,5-c]pyrimidine core with a benzyl group and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with benzyl chloride under basic conditions to form the benzylated intermediate. This intermediate is then subjected to cyclization using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the desired imidazo[1,5-c]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazo[1,5-c]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl chloride (C6H5CH2Cl), phosphorus oxychloride (POCl3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Benzimidazole: Shares the imidazole core but has distinct chemical properties and applications.
Pyrimidine: The parent compound of the imidazo[1,5-c]pyrimidine structure, widely studied for its biological activities.
Uniqueness
2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride is unique due to its specific substitution pattern and the presence of the benzyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-benzyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O.ClH/c17-13-14-7-6-12-9-15(10-16(12)13)8-11-4-2-1-3-5-11;/h1-5,9-10H,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHGSGCIZOUDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1=C[N+](=C2)CC3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.